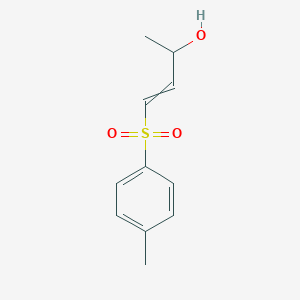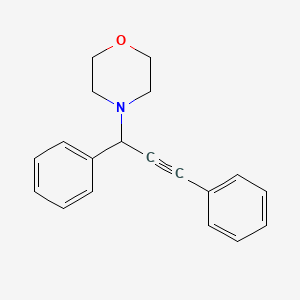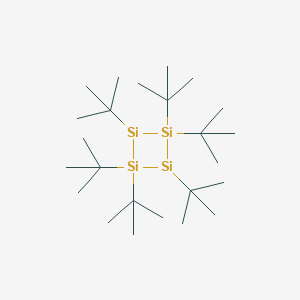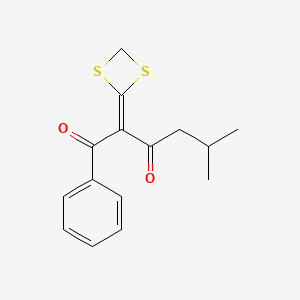![molecular formula C10H11NO3 B14309053 (E)-N-[(2-Methoxyphenyl)methylidene]glycine CAS No. 111802-22-3](/img/structure/B14309053.png)
(E)-N-[(2-Methoxyphenyl)methylidene]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[(2-Methoxyphenyl)methylidene]glycine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a glycine moiety through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2-Methoxyphenyl)methylidene]glycine typically involves the condensation of 2-methoxybenzaldehyde with glycine. This reaction is often carried out in the presence of a suitable catalyst under reflux conditions. The general reaction scheme is as follows:
2-Methoxybenzaldehyde+Glycine→this compound
Common catalysts used in this reaction include acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide. The reaction is usually performed in a solvent like ethanol or methanol to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(E)-N-[(2-Methoxyphenyl)methylidene]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of N-(2-methoxyphenyl)methylamine.
Substitution: Formation of compounds with substituted phenyl rings.
科学研究应用
Chemistry
In organic synthesis, (E)-N-[(2-Methoxyphenyl)methylidene]glycine serves as a building block for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the activity of enzymes involved in amino acid metabolism.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials.
作用机制
The mechanism by which (E)-N-[(2-Methoxyphenyl)methylidene]glycine exerts its effects involves its interaction with specific molecular targets. The methoxy group and the imine moiety can participate in hydrogen bonding and other non-covalent interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (E)-N-[(2-Hydroxyphenyl)methylidene]glycine
- (E)-N-[(2-Chlorophenyl)methylidene]glycine
- (E)-N-[(2-Nitrophenyl)methylidene]glycine
Uniqueness
(E)-N-[(2-Methoxyphenyl)methylidene]glycine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it different from its analogs with other substituents.
属性
CAS 编号 |
111802-22-3 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC 名称 |
2-[(2-methoxyphenyl)methylideneamino]acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-14-9-5-3-2-4-8(9)6-11-7-10(12)13/h2-6H,7H2,1H3,(H,12,13) |
InChI 键 |
AICITFDZEPIQQT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C=NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)

![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)

![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)


![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)


![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)


